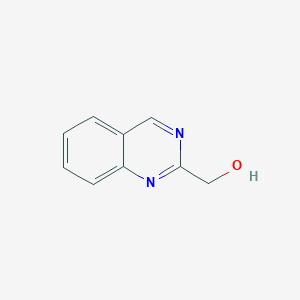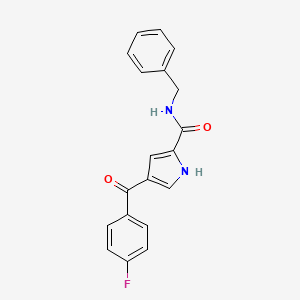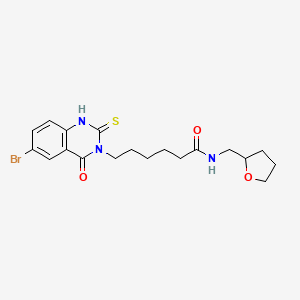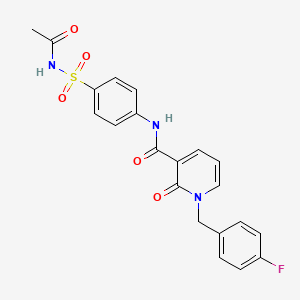
4-Hydroxy-a-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-a-methylquinazoline is a heterocyclic compound belonging to the quinazoline family. It is a derivative of 4-Methylquinazoline .
Synthesis Analysis
The synthesis of this compound involves various methods. One common approach involves amidation of 2-aminobenzoic acid derivatives . Another method involves the reaction of the corresponding hydrazide and 3-methoxybenzaldehyde, leading to the formation of quinazolin-4(3H)-one . An alternative synthesis from 4-hydroxy-2-methylquinazoline involves propargylation of the hydroxyl group with propargyl bromide in the presence of potassium carbonate .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The presence of the 2-styryl group resulted in significantly reduced yields of the corresponding benzodiazepine derivatives compared to the products of the reaction of analogous 2-phenyl-4-methylquinazoline .Applications De Recherche Scientifique
Chemical Ecology
4-Methylquinazoline in Insect Pheromones : A study identified 4-methylquinazoline as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid wasp. This compound, synthesized in the males' abdomen, synergizes the response of virgin females to the major pheromone components, indicating its role in mating and chemical communication within the species (Ruther, Steiner, & Garbe, 2007).
Medicinal Chemistry
Anticancer Properties : Research on quinazolinone derivatives, closely related to 4-Hydroxy-a-methylquinazoline, has demonstrated potent anticancer activities. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a clinical candidate due to its potent apoptosis-inducing activity and efficacy in various cancer models, including human breast cancer, showcasing the potential of quinazolinone derivatives in cancer therapy (Sirisoma et al., 2009).
Neuroprotective and Neuroregenerative Effects : The homologous ligand 2-[(dimethylamino)methyl]-8-hydroxyquinoline has shown to form complexes with Cu(2+) and neurotransmitters, indicating a molecular basis for the strong metal chaperone activity of similar therapeutic agents like PBT2 in Alzheimer's disease. This suggests potential neuroprotective and neuroregenerative effects by attenuating Cu(2+)/Aβ interactions in Alzheimer's pathology (Kenche et al., 2013).
Corrosion Inhibition
Corrosion Inhibition by Quinazoline Derivatives : Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as corrosion inhibitors of mild steel in an aggressive hydrochloric acid environment. These inhibitors form protective layers on metal surfaces through adsorption, demonstrating the versatility of quinazoline derivatives in industrial applications beyond their biological activities (Rbaa et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
4-Hydroxy-a-methylquinazoline is a derivative of quinazoline, a class of compounds that have been associated with a wide range of biological and pharmacological activities Quinazoline derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their targets’ functions . For instance, some quinazoline derivatives have been found to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as the suppression of disease-related processes .
Pharmacokinetics
Quinazoline derivatives are generally known for their good pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion, significantly impact a compound’s bioavailability and therapeutic potential.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These effects are often the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinazoline derivatives
Analyse Biochimique
Biochemical Properties
It is known that quinazoline derivatives, which include 4-Hydroxy-a-methylquinazoline, have been associated with a wide range of biological and pharmacological activities
Cellular Effects
It is known that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For instance, some quinazoline derivatives have been found to inhibit the growth of certain cancer cell lines
Molecular Mechanism
It is known that quinazoline derivatives can interact with various biomolecules
Propriétés
IUPAC Name |
quinazolin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNBLSVLSJYVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)


![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)



![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)

